molecular formula C14H13N5O B2707226 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide CAS No. 330470-68-3

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide

Cat. No. B2707226
CAS RN: 330470-68-3
M. Wt: 267.292
InChI Key: CKTZAUGOCGFTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide” is a chemical compound with the molecular formula C14H13N5O . It is used as a chelating fluorescent ligand in the synthesis of cobalt (II) complex .

Scientific Research Applications

Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells

Chelating Fluorescent Ligand in Coordination Chemistry

Synthesis of Bis(diimine) Ligands

Anti-Tubercular Potential

Materials Science and Supramolecular Chemistry

properties

IUPAC Name

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-18-13(20)9-19-12-7-2-1-5-10(12)17-14(19)11-6-3-4-8-16-11/h1-8H,9,15H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTZAUGOCGFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328105
Record name 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide

CAS RN

330470-68-3
Record name 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.